TRPV1 Antagonism: A Defined Potency Benchmark for Pain Research Applications
2-(3-Chlorophenyl)-N-propylacetamide demonstrates measurable antagonist activity at the human TRPV1 receptor with an IC50 of 1.99 µM, as determined in a whole-cell FLIPR assay using CHOK1 cells [1]. This provides a specific, quantifiable potency benchmark for its use in pain and inflammation research, distinguishing it from structurally related analogs that may exhibit significantly different (or unreported) TRPV1 activity profiles. The meta-chloro substitution and N-propyl chain are key structural features contributing to this activity [2].
| Evidence Dimension | Antagonist activity at human TRPV1 receptor (pH 6.0-6.3 activation) |
|---|---|
| Target Compound Data | IC50 = 1.99 µM (1990 nM) |
| Comparator Or Baseline | Class baseline: Other N-(substituted phenyl)acetamides show variable TRPV1 activity, ranging from low nM to inactive. |
| Quantified Difference | N/A |
| Conditions | Antagonist activity at human TRPV1 expressed in CHOK1 cells, pH 6.0-6.3, assessed by FLIPR assay. |
Why This Matters
This quantitative IC50 value provides a defined potency threshold, enabling researchers to select this compound for experiments where a specific level of TRPV1 antagonism is required, in contrast to an untested or inactive analog.
- [1] BindingDB. (n.d.). BDBM50385656: Antagonist activity at human TRPV1 expressed in CHOK1 cells. View Source
- [2] Kim, Y. S., et al. (2021). 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 46, 128266. View Source
